1-(Azidomethoxy)-2-methylpropane
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Overview
Description
1-(Azidomethoxy)-2-methylpropane is an organic compound characterized by the presence of an azide group attached to a methoxy group, which is further connected to a 2-methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)-2-methylpropane can be synthesized through a multi-step process involving the introduction of the azide group to the methoxy group. One common method involves the reaction of 2-methylpropanol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethoxy)-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amine derivatives.
Scientific Research Applications
1-(Azidomethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug development for targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azidomethoxy)-2-methylpropane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science.
Comparison with Similar Compounds
1-Azido-2-methylpropane: Lacks the methoxy group, leading to different reactivity and applications.
2-Azidomethoxypropane: Similar structure but with the azide group attached to a different carbon, affecting its chemical behavior.
1-(Azidomethoxy)-3-methylbutane: A homologous compound with an additional carbon in the backbone.
Uniqueness: 1-(Azidomethoxy)-2-methylpropane is unique due to the presence of both the azide and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H11N3O |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-(azidomethoxy)-2-methylpropane |
InChI |
InChI=1S/C5H11N3O/c1-5(2)3-9-4-7-8-6/h5H,3-4H2,1-2H3 |
InChI Key |
ZGMPEXOBWNBPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCN=[N+]=[N-] |
Origin of Product |
United States |
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